N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide
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Overview
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide is a synthetic organic compound that features a tetrazole ring, a methoxy group, and a phenylpropanamide moiety The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its stability and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Phenylpropanamide Moiety: This can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the methylation and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used but can include substituted tetrazoles.
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the stability and bioavailability of pharmaceuticals.
Material Science: The compound can be used in the development of new materials with specific electronic or photonic properties due to the unique characteristics of the tetrazole ring.
Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor antagonist that also contains a tetrazole ring.
Valsartan: Another angiotensin II receptor antagonist with a tetrazole ring.
Candesartan: A similar compound used for treating hypertension.
Uniqueness
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide is unique due to its specific combination of a methoxy group, a tetrazole ring, and a phenylpropanamide moiety. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Biological Activity
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Synthesis
The compound features a propanamide backbone with several functional groups, including a methoxy-substituted phenyl ring and a tetrazole moiety. The presence of these diverse functional groups suggests potential for varied biological activity and applications in medicinal chemistry.
Synthesis Methods:
- The compound can be synthesized through various methodologies, primarily focusing on amide bond formation and substitution reactions on the aromatic rings.
- Preliminary studies have indicated that the compound can be produced via cyclization reactions involving the tetrazole and pyrrole functionalities, enhancing its structural complexity and biological potential.
Antimicrobial Properties
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial activity. For example, related compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.
Compound | Biological Activity | Reference |
---|---|---|
4-Methyl-N-(4-methoxyphenyl)-2H-tetrazole | Antimicrobial | |
1,2-Diarylpropane amides | Anticancer | |
Pyrrole-based derivatives | Neuroactive |
Cytotoxicity and Anti-Cancer Activity
A notable study investigated the cytotoxic effects of related tetrazole derivatives on human melanoma cells. The results demonstrated selective cytotoxicity, with significant growth inhibition observed in malignant cells compared to normal cells. This suggests a potential application of such compounds in cancer therapy.
Case Study:
- A tetrazole derivative exhibited a 4.9-fold selective cytotoxic effect on melanoma cells (VMM917) compared to normal cells, inducing cell cycle arrest at the S phase and reducing melanin production. This highlights the compound's potential as a novel chemotherapeutic agent in melanoma treatment .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest that its interaction with specific biological targets could involve:
- Inhibition of key enzymes involved in cell proliferation.
- Modulation of signaling pathways related to apoptosis and cell survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Methyl-N-(4-methoxyphenyl)-2H-tetrazole | Methoxy-substituted phenyl and tetrazole | Antimicrobial |
1,2-Diarylpropane amides | Diverse aryl substitutions | Anticancer |
Pyrrole-based derivatives | Pyrrole ring systems | Neuroactive |
The combination of tetrazole and pyrrole functionalities in this compound may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H17N5O2 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-9-8-14(11-15(16)22-12-18-20-21-22)19-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11-12H,7,10H2,1H3,(H,19,23) |
InChI Key |
QTWZQDZUFHMHKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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